molecular formula C8H15NO B13207099 1-(Azetidin-3-yl)-2-methylbutan-1-one

1-(Azetidin-3-yl)-2-methylbutan-1-one

Cat. No.: B13207099
M. Wt: 141.21 g/mol
InChI Key: SJSFPFXFHRYPMP-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-2-methylbutan-1-one is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 1-(Azetidin-3-yl)-2-methylbutan-1-one, can be achieved through several methods. . This reaction is highly regio- and stereoselective, making it a powerful tool for constructing four-membered rings.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach provides a straightforward route to functionalized azetidines.

Industrial Production Methods

Industrial production of azetidines often relies on nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-2-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Typical nucleophiles include halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one

Uniqueness

1-(Azetidin-3-yl)-2-methylbutan-1-one is unique due to its specific structural features and reactivity. Compared to other azetidine derivatives, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(azetidin-3-yl)-2-methylbutan-1-one

InChI

InChI=1S/C8H15NO/c1-3-6(2)8(10)7-4-9-5-7/h6-7,9H,3-5H2,1-2H3

InChI Key

SJSFPFXFHRYPMP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C1CNC1

Origin of Product

United States

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